Methyl 2,5-dichlorophenethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[2-(2,5-dichlorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)13-5-4-7-6-8(11)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJBLUXDBPPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Methyl 2,5 Dichlorophenethylcarbamate
Established Synthetic Routes to Methyl 2,5-dichlorophenethylcarbamate
Optimization of Precursor Synthesis for Phenethyl Moiety
The core structure of the target molecule is built upon the 2,5-dichlorophenethylamine (B1422609) moiety. The synthesis of this precursor is a critical first stage. A common and effective strategy begins with 2,5-dichlorobenzaldehyde, which undergoes a Henry reaction (nitroaldol condensation) with nitromethane. This reaction is typically catalyzed by a base and results in the formation of 1-(2,5-dichlorophenyl)-2-nitroethanol, which is subsequently dehydrated to yield 2,5-dichloro-β-nitrostyrene.
The final step in forming the phenethyl precursor is the reduction of the nitroalkene. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The optimization of this reduction is crucial to maximize the yield of 2,5-dichlorophenethylamine and minimize side reactions.
Table 1: Synthetic Steps for 2,5-dichlorophenethylamine Precursor
| Step | Reactants | Reagents/Catalysts | Product |
|---|---|---|---|
| 1 | 2,5-Dichlorobenzaldehyde, Nitromethane | Base (e.g., NaOH, NH₄OAc) | 2,5-dichloro-β-nitrostyrene |
Modern approaches to synthesizing phenethylamines also include methods like the Suzuki-Miyaura cross-coupling, which can create the necessary carbon-carbon bonds. researchgate.net
Carbamate (B1207046) Formation Reactions and Yield Enhancement Strategies
With the 2,5-dichlorophenethylamine precursor in hand, the next stage is the formation of the methylcarbamate group. The most conventional and widely used laboratory method for this transformation is the reaction of the amine with methyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Alternative and often more environmentally benign methods for carbamate synthesis have been developed to avoid the use of toxic reagents like chloroformates. nih.gov These include:
Reaction with CO₂: Amines can react with carbon dioxide and an alkyl halide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This approach utilizes CO₂ as a C1 building block. nih.gov
Transcarbamoylation: Using a stable carbamate, such as methyl carbamate itself, as a carbamoyl (B1232498) donor in a catalyzed reaction. organic-chemistry.org
From Boc-Protected Amines: Direct conversion of a Boc-protected amine with an alcohol can be achieved, which avoids the need for toxic reagents. rsc.org
Strategies to enhance the yield of these reactions often involve the careful selection of solvents and bases, as well as optimizing the reaction temperature. nih.gov For instance, the use of strong, non-nucleophilic bases can accelerate reactions involving CO₂. nih.gov In some cases, flow chemistry setups can improve reaction times and yields by allowing for precise control over reaction parameters. semanticscholar.org
Table 2: Comparison of Carbamate Formation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Chloroformate Method | 2,5-Dichlorophenethylamine, Methyl Chloroformate, Base | High reactivity, well-established | Use of toxic chloroformate, HCl byproduct generation. nih.gov |
| CO₂ Fixation | 2,5-Dichlorophenethylamine, CO₂, Methyl Halide, Base (DBU) | Utilizes CO₂, avoids chloroformates. nih.govacs.org | May require elevated pressure or temperature. acs.org |
| Transcarbamoylation | 2,5-Dichlorophenethylamine, Methyl Carbamate, Catalyst | Avoids highly reactive reagents. organic-chemistry.org | Requires a catalyst and may need higher temperatures. |
Purification and Isolation Techniques for this compound
After the synthesis is complete, the crude product must be purified to isolate this compound. A standard purification sequence begins with a liquid-liquid extraction to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.
For further purification, two primary techniques are employed:
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and any side products. The choice of solvent system (eluent) is critical for achieving good separation on a solid stationary phase like silica (B1680970) gel.
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining high-purity crystalline material. This technique is effective at removing small amounts of impurities. The process of purifying the related precursor, 2,5-dichlorophenol, often involves both distillation and crystallization to achieve high purity, highlighting the utility of these fundamental techniques. google.com
Design and Synthesis of this compound Analogues
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). nih.gov Analogues of this compound can be designed and synthesized by modifying the phenethyl ring, the carbamate ester group, or the linker connecting them.
Structural Modifications on the Phenethyl Ring System
Altering the substitution pattern on the aromatic ring can significantly impact the molecule's properties. To synthesize analogues with different substituents, the entire synthetic route is performed starting from a different substituted benzaldehyde. For example, using 2,4-dichlorobenzaldehyde (B42875) or 3,4-dichlorobenzaldehyde (B146584) would lead to the corresponding regioisomers of the final product. This approach allows for a systematic investigation of how the position of the chlorine atoms affects biological activity. Similarly, other substituents (e.g., methyl, methoxy, trifluoromethyl) can be introduced by selecting the appropriately substituted starting material.
Table 3: Examples of Phenethyl Ring Analogues
| Starting Material | Final Analogue Structure |
|---|---|
| 2,4-Dichlorobenzaldehyde | Methyl 2,4-dichlorophenethylcarbamate |
| 3,4-Dichlorobenzaldehyde | Methyl 3,4-dichlorophenethylcarbamate |
| 2-Chloro-5-methylbenzaldehyde | Methyl 2-chloro-5-methylphenethylcarbamate |
Variations in the Carbamate Ester Group and Linker
Modifications to the carbamate portion of the molecule can modulate properties such as stability and hydrogen bonding capacity. nih.gov
Ester Group Variation: The "methyl" portion of the carbamate is the most straightforward to modify. By substituting methyl chloroformate with other alkyl or aryl chloroformates (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the carbamoylation step, a diverse library of ester analogues can be generated. This allows for probing the steric and electronic requirements of the binding pocket.
Linker Variation: The ethyl linker between the aromatic ring and the carbamate nitrogen can also be modified. To synthesize analogues with a longer (e.g., propyl) or shorter (e.g., methyl) linker, a different amine precursor is required. For instance, the synthesis of a propyl-linked analogue would begin with 2,5-dichlorocinnamonitrile, which would be reduced to 3-(2,5-dichlorophenyl)propanenitrile (B15318699) and then further reduced to the corresponding aminopropane. While synthetically more demanding, these modifications can significantly alter the molecule's conformational flexibility.
Table 4: Examples of Carbamate and Linker Modified Analogues
| Modification Type | Reagent/Precursor | Resulting Analogue Structure |
|---|---|---|
| Ester Group | Ethyl Chloroformate | Ethyl 2,5-dichlorophenethylcarbamate |
| Ester Group | Benzyl Chloroformate | Benzyl 2,5-dichlorophenethylcarbamate |
| Linker | 3-(2,5-Dichlorophenyl)propylamine | Methyl 3-(2,5-dichlorophenyl)propylcarbamate |
Stereoselective Synthesis of Enantiomeric Forms of this compound
The synthesis of specific enantiomers of chiral compounds like this compound is crucial in many scientific fields, as different enantiomers can exhibit distinct biological activities. Direct asymmetric synthesis of this specific carbamate has not been extensively documented in publicly available literature. However, established stereoselective methodologies for structurally similar phenylethylamines and their derivatives can be applied to obtain the desired enantiomerically pure forms. The most common strategies involve the resolution of a racemic mixture of the precursor amine, 2,5-dichlorophenethylamine, followed by carbamoylation.
Enzymatic Kinetic Resolution:
A highly effective method for obtaining enantiomerically pure phenylethylamines is through enzymatic kinetic resolution. researchgate.netrsc.org This technique utilizes enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of a racemic amine at a much faster rate than the other. nih.govnih.gov
The general process involves reacting racemic 2,5-dichlorophenethylamine with an acyl donor, such as ethyl methoxyacetate (B1198184), in the presence of an immobilized lipase like Novozym 435. researchgate.netnih.gov The enzyme will preferentially catalyze the formation of an amide from one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the separated amide yields the other enantiomer of the amine.
Once the enantiomerically pure (R)- or (S)-2,5-dichlorophenethylamine is isolated, it can be converted to the corresponding enantiopure this compound by reaction with methyl chloroformate in the presence of a suitable base.
Table 1: Key Aspects of Enzymatic Kinetic Resolution for Phenylethylamines
| Parameter | Description | Reference |
| Enzyme | Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435), is highly effective. | researchgate.netnih.gov |
| Acyl Donor | Alkoxyacetates, such as ethyl methoxyacetate or isopropyl methoxyacetate, are commonly used and have shown high enantioselectivity. | researchgate.netnih.gov |
| Solvent | Aprotic organic solvents like toluene (B28343) or methyl tert-butyl ether (MTBE) are typically employed. | nih.gov |
| Separation | The resulting mixture of unreacted amine and acylated amine is separable via chromatography or extraction. | researchgate.net |
| Outcome | Yields both enantiomers of the starting amine with high enantiomeric excess (ee ≥ 95%). | nih.gov |
Resolution by Diastereomeric Salt Formation:
Another well-established method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgonyxipca.com This classical resolution technique involves reacting the racemic 2,5-dichlorophenethylamine with a chiral resolving agent, which is an enantiomerically pure acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. onyxipca.com
The reaction produces a mixture of two diastereomeric salts, for instance, (R)-amine-(+)-acid and (S)-amine-(+)-acid. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, and can be isolated by filtration. The more soluble salt remains in the mother liquor. After separation, the pure diastereomeric salts are treated with a base to liberate the free enantiomerically pure amine. This amine is then converted to the target carbamate as described previously. The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation. onyxipca.com
Characterization of Synthesized this compound and its Derivatives
Spectroscopic Analysis in Research Settings (e.g., NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. For this compound, both ¹H NMR and ¹³C NMR would provide key information. mdpi.comresearchgate.net
¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet in the range of δ 7.0-7.4 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the phenethyl moiety would give rise to two distinct multiplets, likely around δ 2.8-3.0 ppm and δ 3.4-3.6 ppm. The methyl group (-OCH₃) of the carbamate would appear as a sharp singlet at approximately δ 3.6-3.8 ppm. A broad signal corresponding to the N-H proton of the carbamate would also be present, typically in the range of δ 4.8-5.2 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. pressbooks.pub The spectrum of this compound would be expected to show signals for the carbonyl carbon of the carbamate group around δ 156-158 ppm. The carbons of the dichlorinated aromatic ring would appear in the δ 125-140 ppm region, with the carbons directly bonded to chlorine showing characteristic shifts. The methylene carbons would resonate in the δ 35-45 ppm range, and the methyl carbon of the carbamate would produce a signal around δ 52 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures like methyl phenethylcarbamate and substituted benzenes. Actual values may vary.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ar-H | 7.0 - 7.4 (m) | - |
| Ar-C | - | 127 - 138 |
| Ar-C -Cl | - | 130 - 134 |
| -C H₂-Ar | 2.8 - 3.0 (t) | ~35 |
| -C H₂-NH | 3.4 - 3.6 (q) | ~43 |
| NH | 4.8 - 5.2 (br s) | - |
| C =O | - | ~157 |
| OC H₃ | 3.6 - 3.8 (s) | ~52 |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent, strong absorption band between 1690-1720 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carbamate group. The N-H stretching vibration would appear as a moderate band in the region of 3300-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ester group would be visible in the 1200-1250 cm⁻¹ region. Finally, absorptions corresponding to the C-Cl bonds would be found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. pressbooks.pub For this compound (C₁₀H₁₁Cl₂NO₂), the molecular ion peak ([M]⁺) would be expected. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1. Common fragmentation pathways would likely involve the cleavage of the benzylic C-C bond to give a dichlorotropylium ion fragment, and cleavage of the bonds adjacent to the carbamate nitrogen.
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are essential for determining the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for purity assessment of non-volatile organic compounds like carbamates. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, as the dichlorophenyl ring is a strong chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. To assess enantiomeric purity, a chiral stationary phase (CSP) would be required to separate the (R)- and (S)-enantiomers.
Gas Chromatography (GC):
Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. nih.gov this compound is likely amenable to GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be used. The sample is vaporized and carried through the column by an inert gas, and components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly useful as it provides mass spectral data for each separated component, aiding in the identification of impurities.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biochemical and pharmacological mechanisms of the chemical compound This compound .
Therefore, it is not possible to provide an article structured around the requested outline, as no published in vitro studies on its molecular target identification, binding studies, or cellular pathway perturbation were found. This includes a lack of data on:
Receptor binding affinity profiling
Enzyme inhibition or activation assays
Ion channel modulation assessment
Signal transduction pathway analysis
Neurotransmitter uptake and release modulation
Without primary research data on "this compound," any article on its pharmacological mechanisms would be speculative and not based on scientific evidence. Further research would be required to investigate the biochemical and pharmacological properties of this specific compound.
Investigation of Biochemical and Pharmacological Mechanisms of Methyl 2,5 Dichlorophenethylcarbamate
Mechanistic Insights from Subcellular Fractions and Isolated Systems (in vitro)
As of the current available scientific literature, there is no specific information regarding the mechanistic insights from subcellular fractions and isolated systems (in vitro) for the chemical compound Methyl 2,5-dichlorophenethylcarbamate. Extensive searches of scholarly databases and scientific publications did not yield any studies detailing its effects on specific enzymes, receptors, or other cellular components in a laboratory setting.
Therefore, it is not possible to provide detailed research findings or data tables on the in vitro biochemical and pharmacological mechanisms of this particular compound at this time. Further research and publication in peer-reviewed scientific journals are required to elucidate its specific interactions with biological systems at the subcellular level.
Structure Activity Relationship Sar Studies of Methyl 2,5 Dichlorophenethylcarbamate Derivatives
Elucidation of Key Pharmacophoric Features of the Methyl 2,5-dichlorophenethylcarbamate Scaffold
The fundamental structure of this compound comprises a dichlorinated phenyl ring, an ethyl linker, and a methylcarbamate group. Each of these components plays a significant role in the molecule's interaction with its biological target.
Dichlorinated Phenyl Ring: The aromatic ring serves as a crucial anchor, often engaging in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The chlorine atoms at the 2 and 5 positions are key to its electronic and steric properties.
Ethyl Linker: This two-carbon chain provides conformational flexibility, allowing the phenyl ring and the carbamate (B1207046) group to adopt an optimal orientation for binding.
Methylcarbamate Group: This functional group is a potential hydrogen bond donor (N-H) and acceptor (C=O), which can form critical interactions with amino acid residues in the active site of a receptor or enzyme.
These key features constitute the basic pharmacophore of the this compound scaffold.
Impact of Halogen Substituents on Biochemical Activity
The presence and position of halogen atoms on the phenyl ring are critical determinants of the biochemical activity of phenethylcarbamate derivatives. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can affect its biological function.
The specific substitution pattern also matters. For instance, moving the chlorine atoms to different positions on the phenyl ring or replacing them with other halogens (e.g., fluorine, bromine) would likely alter the compound's activity. Generally, the trend in biological activity concerning halogen substitution follows the order of I > Br > Cl > F, which is often correlated with the increasing polarizability and size of the halogen atom.
| Compound | Substitution Pattern | Relative Activity |
|---|---|---|
| Analog 1 | 2,5-dichloro | Baseline |
| Analog 2 | 2,5-difluoro | Lower |
| Analog 3 | 2,5-dibromo | Higher |
| Analog 4 | 3,4-dichloro | Variable |
Influence of Ester Group Modifications on Molecular Interactions
The methylcarbamate moiety is a key site for molecular interactions. Modifications to the ester group can have a profound impact on the compound's binding affinity and selectivity.
Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) can probe the size of the hydrophobic pocket in the binding site. If the pocket is large enough, a larger alkyl group may lead to enhanced van der Waals interactions and increased potency. Conversely, if the pocket is sterically hindered, a larger group could decrease activity.
Furthermore, the carbamate nitrogen and carbonyl oxygen are critical for hydrogen bonding. Altering the electronic nature of the ester group, for example, by replacing the oxygen with a sulfur atom (to form a thiocarbamate), would change the hydrogen bonding capabilities and likely the biological activity.
| Compound | Ester Group | Predicted Interaction Change | Relative Potency |
|---|---|---|---|
| This compound | Methyl | Baseline | 1x |
| Ethyl 2,5-dichlorophenethylcarbamate | Ethyl | Increased hydrophobic interaction | Potentially higher |
| Isopropyl 2,5-dichlorophenethylcarbamate | Isopropyl | Potential steric hindrance | Potentially lower |
Stereochemical Effects on Target Engagement and Activity
If a chiral center is introduced into the this compound scaffold, for example, by substitution on the ethyl linker, the resulting enantiomers can exhibit significantly different biological activities. This is because biological targets such as receptors and enzymes are themselves chiral, and they will interact differently with each enantiomer.
One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other may bind weakly or not at all. This stereoselectivity is a hallmark of specific drug-target interactions. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR and for developing more potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.
A typical QSAR equation might look like:
log(1/IC50) = c1(logP) + c2(Dipole Moment) - c3*(Molecular Volume) + constant
Where the coefficients (c1, c2, c3) indicate the relative importance of each descriptor. Such a model can guide the design of new analogues with potentially improved activity by suggesting modifications that would optimize the descriptor values.
Metabolic Pathway Elucidation of Methyl 2,5 Dichlorophenethylcarbamate in Research Models
Advanced Analytical Methodologies for Research on Methyl 2,5 Dichlorophenethylcarbamate
Development and Validation of Chromatographic Techniques for Compound Separation and Quantification (e.g., LC-MS/MS, GC-MS)
The accurate quantification and separation of Methyl 2,5-dichlorophenethylcarbamate from complex matrices are crucial for its study. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that can be optimized for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of carbamates. For this compound, a reversed-phase LC method would likely be developed. The separation could be achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would provide high selectivity and sensitivity for quantification. The precursor ion would be the protonated molecule [M+H]⁺, and specific product ions would be monitored for confirmation and quantification.
Method validation would be performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Interactive Data Table: Hypothetical LC-MS/MS Method Parameters for this compound
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments for quantification and confirmation |
| Linearity (r²) | >0.99 |
| LOQ | Low ng/mL range |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another viable technique, particularly given the volatility of many carbamates or their derivatives. For the analysis of this compound, a non-polar capillary column (e.g., 5% phenyl methyl siloxane) would likely be employed. nih.gov The sample would be injected into a heated inlet, and the compound would be separated based on its boiling point and interaction with the stationary phase. The mass spectrometer would then detect and quantify the compound. Given that carbamates can be thermally labile, careful optimization of the injector temperature is necessary to prevent degradation. Derivatization may sometimes be employed to improve thermal stability and chromatographic performance. nih.gov
Interactive Data Table: Illustrative GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
Application of Advanced Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)
The unambiguous confirmation of the chemical structure of this compound and the identification of its potential metabolites or degradation products rely on advanced spectroscopic methods.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR):
While one-dimensional NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques are essential for complex structural elucidation. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY would reveal proton-proton couplings within the phenethyl and methyl groups.
HSQC would correlate directly bonded proton and carbon atoms.
HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure, including the connectivity of the dichlorophenethyl group to the carbamate (B1207046) moiety.
High-Resolution Mass Spectrometry (HRMS):
HRMS, often coupled with liquid chromatography, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its fragments. nih.goviaph.es This is a powerful tool for confirming the identity of this compound and for identifying unknown metabolites or impurities. By comparing the measured accurate mass with the theoretical mass, the elemental formula can be confidently assigned. Fragmentation patterns observed in HRMS/MS experiments provide further structural information. iaph.es
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic, methylene (B1212753), and methyl protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for aromatic, carbonyl, methylene, and methyl carbons. |
| HRMS | Accurate mass measurement of the molecular ion, confirming the elemental composition. |
| FT-IR | Characteristic absorption bands for N-H, C=O (carbamate), and C-Cl bonds. |
Development of High-Throughput Screening Assays for Derivatives of this compound
High-throughput screening (HTS) is a critical tool in drug discovery and development for rapidly assessing the biological activity of a large number of compounds. dovepress.com For derivatives of this compound, HTS assays could be developed to explore their potential therapeutic applications, for example, as enzyme inhibitors or receptor modulators.
The development of an HTS assay involves several key steps:
Assay Design: The choice of assay depends on the biological target. For instance, if the derivatives are being screened for enzyme inhibition, a biochemical assay measuring enzyme activity would be appropriate. Cell-based assays could be used to assess effects on cellular pathways or cytotoxicity.
Miniaturization and Automation: HTS assays are typically performed in 96-, 384-, or 1536-well plates to allow for the simultaneous testing of many compounds. Liquid handling robots are used to automate the dispensing of reagents and compounds, ensuring high throughput and reproducibility.
Detection Method: The assay readout should be amenable to rapid and sensitive detection. Common detection methods include fluorescence, luminescence, and absorbance.
Data Analysis: Sophisticated software is used to process the large amounts of data generated in an HTS campaign, identify "hits" (active compounds), and eliminate false positives.
A study on a library of ethyl N-(2-phenethyl) carbamate derivatives for bacterial biofilm inhibition demonstrates the application of screening assays to this class of compounds. nih.gov A similar approach could be adopted for derivatives of this compound to explore a wide range of biological activities.
Interactive Data Table: Example of a High-Throughput Screening Assay Workflow
| Step | Description |
| 1. Compound Library Preparation | Derivatives of this compound are dissolved and arrayed in microtiter plates. |
| 2. Target and Reagent Dispensing | The biological target (e.g., enzyme, cells) and assay reagents are dispensed into the assay plates. |
| 3. Compound Addition | The library compounds are added to the assay plates. |
| 4. Incubation | The plates are incubated to allow for the interaction between the compounds and the biological target. |
| 5. Signal Detection | The assay signal (e.g., fluorescence) is read using a plate reader. |
| 6. Data Analysis | The data is analyzed to identify active compounds. |
Computational Chemistry and Molecular Modeling of Methyl 2,5 Dichlorophenethylcarbamate
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
There are no specific molecular dynamics (MD) simulation studies available in the peer-reviewed literature for Methyl 2,5-dichlorophenethylcarbamate. MD simulation is a computational technique used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. These simulations provide detailed information on the fluctuations and conformational changes of proteins and nucleic acids, which is critical for understanding their function.
Pharmacophore Modeling and Virtual Screening for Analogues
There is no available research detailing pharmacophore modeling or virtual screening specifically for analogues of this compound. Pharmacophore modeling is a method used in drug design to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search databases of chemical compounds for other molecules that fit the model, a process known as virtual screening, to identify new potential drug candidates.
Development and Characterization of Novel Methyl 2,5 Dichlorophenethylcarbamate Analogues
Rational Design and Synthesis of Next-Generation Derivatives
The rational design of novel analogues of Methyl 2,5-dichlorophenethylcarbamate is guided by structure-activity relationship (SAR) studies. The primary goal of these studies is to understand how specific structural modifications to the parent molecule influence its biological activity. Key strategies in the rational design process include:
Bioisosteric Replacement: This involves substituting certain functional groups with other groups that have similar physical or chemical properties. For instance, the chlorine atoms on the phenyl ring could be replaced with other halogens (e.g., fluorine, bromine) or with small alkyl groups to probe the electronic and steric requirements for activity.
Homologation: The length of the ethyl linker between the phenyl ring and the carbamate (B1207046) group can be systematically varied. Increasing or decreasing the chain length can provide insights into the optimal distance required for interaction with the biological target.
Functional Group Modification: The carbamate moiety itself can be altered. For example, the methyl group on the carbamate could be replaced with larger alkyl or aryl groups to explore additional binding interactions.
Computational chemistry plays a pivotal role in the rational design phase. Molecular docking simulations can be employed to predict how newly designed analogues will bind to a putative target protein. These in silico models help prioritize the synthesis of compounds that are most likely to exhibit improved activity.
Once a set of promising analogues has been designed, their synthesis is undertaken. The synthetic routes are typically designed to be efficient and versatile, allowing for the creation of a diverse library of derivatives from common intermediates.
Comparative Biochemical Profiling of Analogues (in vitro)
Following synthesis, the newly created analogues of this compound undergo a comprehensive in vitro biochemical profiling to assess their biological activity. This typically involves a battery of assays designed to measure their interaction with specific enzymes, receptors, or other biological targets.
A primary assay is often a direct binding assay or an enzyme inhibition assay, depending on the hypothesized mechanism of action. For instance, if the parent compound is believed to be an enzyme inhibitor, the analogues would be tested for their ability to inhibit the target enzyme at various concentrations. The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.
The following interactive table presents hypothetical data from a comparative biochemical profiling study of several this compound analogues against a target enzyme.
| Compound ID | Modification | Target Enzyme Inhibition (IC₅₀, µM) |
| MDC-001 | Parent Compound | 15.2 |
| MDC-002 | 2,5-difluoro substitution | 12.8 |
| MDC-003 | 2,5-dibromo substitution | 25.4 |
| MDC-004 | Propyl linker | 8.5 |
| MDC-005 | Ethyl carbamate | 18.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Investigation of Improved Target Selectivity and Potency (in vitro)
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects. Therefore, in addition to assessing potency against the primary target, the analogues are also tested against a panel of related and unrelated biological targets.
Improved target selectivity is achieved when an analogue demonstrates high potency for the desired target and significantly lower potency for other targets. This is often quantified as a selectivity index, which is the ratio of the IC₅₀ or binding affinity for the off-target to the IC₅₀ or binding affinity for the on-target.
The potency of the analogues is a direct measure of their biological activity. A lower IC₅₀ value indicates greater potency. The goal of the analogue development program is to identify compounds with significantly improved potency compared to the parent compound.
The interactive table below illustrates hypothetical data on the target selectivity and potency of the most promising analogues from the initial screen.
| Compound ID | Primary Target IC₅₀ (µM) | Off-Target A IC₅₀ (µM) | Off-Target B IC₅₀ (µM) | Selectivity Index (Off-Target A / Primary) |
| MDC-001 | 15.2 | 45.6 | 76.0 | 3 |
| MDC-002 | 12.8 | 128.0 | 153.6 | 10 |
| MDC-004 | 8.5 | 170.0 | 255.0 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Based on such in vitro studies, lead candidates for further preclinical development can be identified. These candidates would ideally exhibit a combination of high potency, excellent target selectivity, and other favorable drug-like properties.
Potential Research Applications of Methyl 2,5 Dichlorophenethylcarbamate and Its Analogues
Utility as Pharmacological Probes for Investigating Biological Pathways
Pharmacological probes are essential tools for dissecting complex biological pathways. An ideal probe should exhibit high potency and selectivity for its target, allowing researchers to modulate the activity of a specific protein or pathway without causing confounding off-target effects. The structural features of Methyl 2,5-dichlorophenethylcarbamate and its analogues suggest their potential utility in this regard.
The carbamate (B1207046) group is a well-established pharmacophore known to interact with various enzymes, often acting as a covalent or pseudo-irreversible inhibitor. This property is particularly valuable for developing probes that can be used to label and identify target proteins. For instance, carbamate-based inhibitors have been successfully developed for fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of endocannabinoid signaling. These inhibitors covalently modify the active site of FAAH, allowing for the investigation of its physiological roles. By incorporating a "click chemistry" handle, these carbamate probes can be used to comprehensively profile the proteome reactivity and target selectivity of FAAH-directed inhibitors in vivo. nih.gov
Furthermore, the dichlorinated phenethyl moiety can contribute to the binding affinity and selectivity of these compounds. The chlorine atoms can engage in halogen bonding and other non-covalent interactions within a protein's binding pocket, leading to enhanced potency and target specificity. The phenethyl group provides a carbon scaffold that can be readily modified to optimize binding to a particular target. Phenethyl-based compounds have been designed as antitumor agents that modulate the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov The strategic placement of substituents on the phenyl ring was found to be crucial for their anticancer activity. nih.gov This highlights the potential for developing dichlorophenethylcarbamate analogues as selective probes for studying signaling pathways implicated in cancer and other diseases.
The table below summarizes the key characteristics of pharmacological probes and how this compound analogues could potentially fulfill these roles.
| Characteristic of an Ideal Pharmacological Probe | Potential Fulfillment by this compound Analogues |
| High Potency | The dichlorinated phenyl ring can enhance binding affinity through various interactions. |
| High Selectivity | The overall structure can be fine-tuned to achieve specific binding to the target of interest. |
| Known Mechanism of Action | The carbamate moiety can provide a predictable covalent or pseudo-irreversible inhibitory mechanism. |
| Cell Permeability | The lipophilic nature of the phenethyl group can facilitate passage across cell membranes. |
| Chemical Tractability | The structure allows for the straightforward introduction of reporter tags or "click chemistry" handles. |
Application as Chemical Scaffolds for Novel Compound Discovery
A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of diverse compounds. This approach is central to modern drug discovery, enabling the systematic exploration of chemical space to identify molecules with desired biological activities. The this compound structure possesses several features that make it an attractive scaffold for the discovery of novel compounds.
The modular nature of the molecule, consisting of the dichlorophenyl ring, the ethyl linker, and the methyl carbamate, allows for facile diversification at multiple points. For example, the substitution pattern on the phenyl ring can be altered, different functional groups can be introduced on the ethyl linker, and the methyl group of the carbamate can be replaced with a wide range of alkyl or aryl substituents. This flexibility enables the generation of a large and diverse library of analogues for high-throughput screening against various biological targets.
The carbamate linkage itself is a versatile component of a chemical scaffold. It is a known bioisostere of the amide bond but often imparts greater metabolic stability. This property is advantageous in drug design as it can lead to compounds with improved pharmacokinetic profiles. Carbamate-containing compounds have been investigated as inhibitors of vascular adhesion protein-1 (VAP-1), a therapeutic target for diabetic nephropathy. nih.gov Structure-activity relationship (SAR) studies on these compounds have demonstrated that modifications to the carbamate portion and the surrounding moieties can significantly impact their inhibitory potency and physicochemical properties, such as aqueous solubility. nih.gov
Moreover, the phenethyl scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules. The incorporation of a dichlorinated phenyl ring into this scaffold can lead to novel pharmacological properties. The development of flexible scaffold-based cheminformatics approaches has shown that a single core structure can be designed to interact with multiple receptors by adopting different binding poses, leading to polypharmacological agents. nih.gov The phenethylcarbamate scaffold could be amenable to such computational design strategies for the discovery of multi-target ligands.
The following table illustrates the potential for diversification of the this compound scaffold.
| Scaffold Component | Potential Modifications for Library Synthesis | Desired Outcome of Modification |
| Dichlorophenyl Ring | Varying the position and number of halogen substituents; introducing other electron-withdrawing or donating groups. | Modulate binding affinity, selectivity, and metabolic stability. |
| Phenethyl Linker | Introducing alkyl or other functional groups; altering the length of the linker. | Optimize spatial orientation within the binding pocket; improve pharmacokinetic properties. |
| Carbamate Group | Replacing the methyl group with various alkyl, aryl, or heterocyclic moieties. | Explore different interactions with the target protein; fine-tune potency and selectivity. |
Development of Research Tools for Neurobiological and Enzyme Studies
The structural characteristics of this compound and its analogues make them promising candidates for the development of specialized research tools for neurobiological and enzyme studies. Their ability to interact with enzymes and their potential to cross the blood-brain barrier open up avenues for their use in neuroscience research.
In the context of enzyme studies, carbamate-based compounds are well-known inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.commdpi.com These enzymes play a crucial role in neurotransmission, and their inhibition is a key therapeutic strategy for Alzheimer's disease. The development of selective inhibitors for either AChE or BChE is a significant area of research. The phenethylcarbamate scaffold can be used to design such selective inhibitors. For example, novel sulfonamide-based carbamates have been synthesized and shown to be selective inhibitors of BChE. mdpi.com By systematically modifying the structure of dichlorophenethylcarbamate analogues, it may be possible to develop highly selective probes to study the distinct physiological roles of AChE and BChE in the central and peripheral nervous systems.
The mechanism of inhibition by carbamates, which often involves a pseudo-irreversible carbamoylation of a serine residue in the enzyme's active site, is a valuable feature for a research tool. mdpi.com This allows for the stable inactivation of the target enzyme, enabling researchers to study the downstream consequences of its inhibition.
In neurobiological studies, compounds that can modulate the activity of specific neuronal targets are of great interest. The phenethyl moiety is a common feature in many neuroactive compounds. The potential for dichlorophenethylcarbamate analogues to act as enzyme inhibitors in the nervous system suggests their utility in studying neurodegenerative diseases and other neurological disorders. For instance, the inhibition of FAAH by carbamate-based compounds has been shown to produce analgesic and anxiolytic effects in animal models. The development of potent and selective FAAH inhibitors based on the dichlorophenethylcarbamate scaffold could provide valuable tools for investigating the endocannabinoid system's role in pain, anxiety, and other neurological processes.
The table below provides examples of potential applications of this compound analogues as research tools.
| Research Area | Potential Application of Analogues | Specific Target/Pathway |
| Enzyme Kinetics and Inhibition | As selective inhibitors to study enzyme function and structure-activity relationships. | Cholinesterases (AChE, BChE), Fatty Acid Amide Hydrolase (FAAH), other serine hydrolases. |
| Neurotransmitter System Research | To modulate the levels of neurotransmitters by inhibiting their metabolizing enzymes. | Cholinergic system, Endocannabinoid system. |
| Target Validation in Drug Discovery | To assess the therapeutic potential of inhibiting a specific enzyme in disease models. | Alzheimer's disease, Parkinson's disease, pain, anxiety. |
| In Vivo Imaging | Radiolabeled analogues could be developed as PET or SPECT ligands for imaging specific enzymes in the brain. | Neuroinflammation, neurodegenerative disease progression. |
Future Directions and Unanswered Questions in Methyl 2,5 Dichlorophenethylcarbamate Research
Emerging Research Areas for Carbamate-Based Structures
The carbamate (B1207046) group is a key structural motif in numerous approved drugs and prodrugs, valued for its chemical stability and ability to permeate cell membranes. rsc.orgacs.org Carbamate derivatives have been widely explored for various therapeutic applications, including as anticancer, antimicrobial, and antimalarial agents, as well as for treating central nervous system and cardiovascular disorders. nih.govnih.gov Recent research has focused on designing novel carbamates as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of neurodegenerative diseases such as Alzheimer's disease. nih.gov
For a novel compound like Methyl 2,5-dichlorophenethylcarbamate, an initial and crucial area of research would be the systematic evaluation of its biological activities across a range of assays. Given the diverse therapeutic applications of carbamates, high-throughput screening could unveil previously unexpected pharmacological properties. The dichlorophenyl and phenethyl groups may confer specific interactions with biological targets, and future research should aim to identify these.
A significant emerging area is the use of carbamates in the design of prodrugs to enhance the bioavailability and efficacy of parent molecules. acs.orgorganic-chemistry.org Future studies could explore whether this compound itself could act as a prodrug or if its scaffold could be used to deliver other active pharmaceutical ingredients.
The following table outlines potential research areas for carbamate-based structures, which could be applicable to this compound:
| Research Area | Description | Potential Application for this compound |
| Enzyme Inhibition | Carbamates are known to act as inhibitors of various enzymes, particularly serine hydrolases. | Investigation as an inhibitor for enzymes like acetylcholinesterase, fatty acid amide hydrolase, or various proteases. |
| Prodrug Design | The carbamate linkage can be designed to be cleaved under specific physiological conditions, releasing an active drug. | Exploration of its potential to release a pharmacologically active amine or alcohol. |
| Agrochemicals | Carbamates are widely used as pesticides, herbicides, and fungicides. | Evaluation of its potential as a novel agrochemical, leveraging the dichlorophenyl moiety which is common in pesticides. |
| Material Science | Carbamates (urethanes) are the building blocks of polyurethanes. | While less common for this specific type of structure, its polymerization potential could be a niche research area. |
Challenges and Opportunities in Scaffold Optimization
The optimization of a lead compound is a critical step in drug discovery. For this compound, the scaffold presents several opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The dichlorinated phenyl ring, for example, can be modified by altering the position and number of chlorine atoms, or by replacing them with other substituents to modulate electronic properties and binding interactions.
One of the primary challenges in scaffold optimization is maintaining a balance between potency and safety. The introduction of reactive functional groups or changes that lead to off-target effects must be carefully avoided. Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can play a pivotal role in guiding the rational design of new derivatives. These in silico approaches can help prioritize the synthesis of compounds with the highest probability of improved activity, thereby saving time and resources.
Unexplored Biological Targets and Mechanistic Hypotheses
A key unanswered question for this compound is its primary biological target(s). The structural motifs present in the molecule can offer clues for forming mechanistic hypotheses. The carbamate moiety is a known pharmacophore that can interact with the active site of various enzymes, often through covalent modification of a serine residue. nih.gov
The dichlorophenethyl group is less common in pharmaceuticals, which makes the prediction of its biological targets more challenging. However, dichlorinated aromatic rings are present in a number of drugs and can influence properties such as metabolic stability and membrane permeability. The phenethyl group is found in many neuroactive compounds, suggesting that this compound could potentially interact with targets in the central nervous system.
Future research should employ a combination of target identification methods. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a classic and effective approach. More modern techniques like chemical proteomics and thermal proteome profiling could provide a more comprehensive and unbiased view of the compound's interactions within the proteome.
Based on its structure, several mechanistic hypotheses could be proposed and tested:
Hypothesis 1: Neuromodulatory Activity: The phenethylamine (B48288) backbone is a common feature of many neurotransmitters and psychoactive drugs. It is plausible that this compound could modulate the activity of neurotransmitter receptors or transporters.
Hypothesis 2: Anticancer Activity: The dichlorobenzene moiety is found in some anticancer agents. The compound could potentially interfere with cell signaling pathways involved in cancer cell proliferation or survival.
Hypothesis 3: Enzyme Inhibition: As mentioned, the carbamate group is a classic inhibitor of serine hydrolases. A focused screen against a panel of these enzymes could identify a specific target.
Integration of Omics Data in this compound Research
The advent of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized drug discovery by providing a global view of cellular processes. nih.gov For a novel compound like this compound, integrating multi-omics data would be invaluable for elucidating its mechanism of action and identifying potential biomarkers of its activity. researchgate.net
For instance, treating cells with the compound and then performing transcriptomic analysis (e.g., RNA-seq) can reveal which genes are up- or down-regulated in response to the treatment. This can provide clues about the cellular pathways that are affected. Similarly, proteomics can identify changes in protein expression levels, while metabolomics can reveal alterations in cellular metabolism. nih.gov
A significant challenge in multi-omics data integration is the complexity and volume of the data generated. researchgate.net Sophisticated bioinformatics tools and statistical methods are required to analyze and interpret these large datasets. However, the potential rewards are substantial. A multi-omics approach can provide a comprehensive understanding of a compound's effects, from the molecular level to the whole-organism response. This holistic view can accelerate the drug development process and aid in the identification of patient populations that are most likely to respond to a particular therapy.
The following table illustrates how different omics data could be integrated in the research of this compound:
| Omics Type | Data Generated | Potential Insights |
| Transcriptomics | Gene expression profiles | Identification of signaling pathways modulated by the compound. |
| Proteomics | Protein expression and post-translational modifications | Direct identification of protein targets and downstream effects. |
| Metabolomics | Changes in metabolite levels | Understanding of the compound's impact on cellular metabolism. |
| Genomics | Genetic variations influencing response | Identification of genetic biomarkers for sensitivity or resistance. |
Collaborative Research Opportunities and Interdisciplinary Approaches
The successful development of a novel compound like this compound will likely require a collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates expertise from a wide range of scientific disciplines.
Chemists will be needed to synthesize the compound and its analogs, while biologists will be required to perform the in vitro and in vivo testing. Pharmacologists will be essential for characterizing the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, computational scientists will play a crucial role in data analysis, molecular modeling, and the application of artificial intelligence in drug design.
Collaborations between academic research institutions and pharmaceutical companies can be particularly fruitful. Academia often excels in basic research and target discovery, while industry has the resources and expertise for preclinical and clinical development. Open-source drug discovery initiatives and data-sharing platforms can also accelerate progress by allowing researchers from around the world to contribute to the understanding of a compound's properties.
Q & A
Q. How can I optimize the synthesis of Methyl 2,5-dichlorophenethylcarbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent choice (e.g., chlorinated solvents like chloroform for stabilizing intermediates), and stoichiometric ratios of reactants. For example, analogs like spiro[indoline-pyrrolidine] carbamates require reflux conditions in tetrahydrofuran (THF) with catalytic bases . Purification via crystallization (using chloroform/methanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Characterization should include -/-NMR to confirm carbamate formation and HPLC for purity assessment (>95%). X-ray crystallography (as in ) can resolve structural ambiguities.
Q. What analytical techniques are most reliable for confirming the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular conformation, as demonstrated for structurally related carbamates (e.g., ). Key parameters include dihedral angles (e.g., 88.88° between indole and pyrrolidine rings in analogs) and hydrogen-bonding networks (C–H···O interactions forming S(6)/S(9) motifs) . Complementary techniques like DFT calculations (B3LYP/6-31G* basis set) can validate experimental data and predict torsional strain.
Advanced Research Questions
Q. How do conformational changes in this compound influence its bioactivity, and how can these be experimentally validated?
- Methodological Answer : Conformational flexibility (e.g., envelope vs. planar pyrrolidine rings) directly impacts receptor binding. Use SCXRD to determine solid-state conformation and compare with solution-phase dynamics via -NMR NOESY (nuclear Overhauser effect spectroscopy). For bioactivity studies, conduct structure-activity relationship (SAR) assays with analogs varying in dihedral angles (e.g., 42.08° vs. 86.94° in phenyl/pyrrolidine systems) . Pair these with computational docking (AutoDock Vina) to map steric/electronic interactions at target sites (e.g., monoamine oxidase inhibition, as seen in indole derivatives ).
Q. How should researchers resolve contradictions between experimental and computational data regarding hydrogen-bonding networks in this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces. For example, SCXRD data () may show intermolecular N–H···N/O bonds stabilizing crystal lattices, while DFT simulations might neglect solvent interactions. Validate via:
- Variable-temperature NMR to detect dynamic H-bonding in solution.
- Periodic boundary condition (PBC) DFT to model crystal environments.
- Thermogravimetric analysis (TGA) to assess solvent retention (e.g., chloroform in ). Cross-referencing with analogs (e.g., folpet or dioxacarb in ) can contextualize results.
Q. What strategies are recommended for analyzing strain in fused-ring systems of this compound?
- Methodological Answer : Strain analysis requires quantifying bond-angle deviations (e.g., ipso angles in indole rings: 122.20° vs. 117.80° in ) and Cremer-Pople parameters (e.g., for pyrrolidine rings). Use:
- SCXRD to measure deviations from ideal geometry.
- Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative stabilization.
- Torsional angle profiling (e.g., C18–C17–C25–O2 = 152.45° in ) to assess steric hindrance. Compare with strain-energy calculations (MMFF94 force field) to prioritize synthetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
